molecular formula C12H14N2O2 B065610 4-(3-Isocyanatobenzyl)morpholine CAS No. 166740-66-5

4-(3-Isocyanatobenzyl)morpholine

Cat. No.: B065610
CAS No.: 166740-66-5
M. Wt: 218.25 g/mol
InChI Key: XJXYHQOMLIRLFC-UHFFFAOYSA-N
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Description

4-(3-Isocyanatobenzyl)morpholine is an organic compound with the molecular formula C12H14N2O2 It is a derivative of morpholine, featuring an isocyanate group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isocyanatobenzyl)morpholine typically involves the reaction of 3-isocyanatobenzyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Isocyanatobenzyl chloride+MorpholineThis compound\text{3-Isocyanatobenzyl chloride} + \text{Morpholine} \rightarrow \text{this compound} 3-Isocyanatobenzyl chloride+Morpholine→this compound

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reactivity of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isocyanatobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

    Polymerization: The compound can be used as a monomer in the synthesis of polyurethanes and other polymeric materials.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions involving the isocyanate group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

4-(3-Isocyanatobenzyl)morpholine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Utilized in the production of polymeric materials such as polyurethanes.

    Pharmaceutical Research: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industrial Applications: Employed in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 4-(3-Isocyanatobenzyl)morpholine primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various adducts. In biological systems, the compound may interact with proteins and other biomolecules, potentially modifying their function through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the isocyanate group.

    4-(3-Isocyanatophenyl)morpholine: Similar structure but with different substitution patterns.

    Benzyl Isocyanate: Contains the isocyanate group but lacks the morpholine moiety.

Uniqueness

4-(3-Isocyanatobenzyl)morpholine is unique due to the presence of both the morpholine and isocyanate functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

4-[(3-isocyanatophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYHQOMLIRLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428734
Record name 4-(3-isocyanatobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166740-66-5
Record name 4-(3-isocyanatobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-isocyanatobenzyl)morpholine
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